![molecular formula C17H16N2O3S2 B2625384 2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide CAS No. 898458-97-4](/img/structure/B2625384.png)

2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

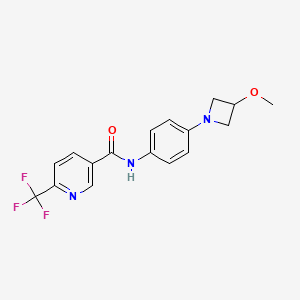

The compound “2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common component in many pharmaceutical drugs . It also contains a benzo[d]thiazole ring, which is a heterocyclic compound that is often found in dyes, pigments, and pharmaceuticals .

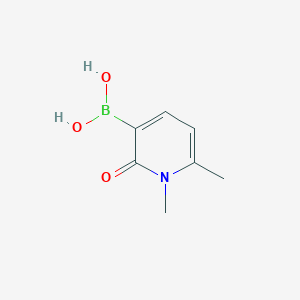

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide moiety, an ethylsulfonyl group, and a 2-methylbenzo[d]thiazol-5-yl ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzo[d]thiazole ring and the benzamide moiety could potentially undergo various substitution and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the benzamide moiety could potentially increase its solubility in polar solvents .Scientific Research Applications

Antimicrobial and Antifungal Properties

Research on derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including those related to 2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide, has demonstrated significant antimicrobial and antifungal activities. For instance, compounds within this category have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as exhibited antifungal activity against Candida albicans. This suggests potential applications in developing new antimicrobial and antifungal agents for medical and agricultural uses (Sych et al., 2019).

Anticancer Activity

Another critical area of application for compounds related to this compound is in anticancer research. Studies have shown that derivatives with similar structural features possess moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These findings underscore the potential for developing new anticancer therapeutics based on the structural motif of sulfonyl-substituted nitrogen-containing heterocycles (Ravinaik et al., 2021).

Supramolecular Chemistry and Gelation

Sulfonyl-substituted compounds also play a role in supramolecular chemistry, particularly in the formation of supramolecular gels. Derivatives of N-(thiazol-2-yl) benzamide have been synthesized and investigated for their gelation behavior, elucidating the role of methyl functionality and multiple non-covalent interactions, including S⋯O interactions, in gelation and non-gelation behavior. Such studies contribute to the understanding of molecular assembly and have implications in materials science (Yadav & Ballabh, 2020).

Mechanism of Action

Target of Action

The compound “2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide” belongs to the class of benzothiazoles . Benzothiazoles are known to have a wide range of biological activities and are often used in medicinal chemistry. They can interact with various biological targets such as enzymes, receptors, and ion channels .

Mode of Action

Benzothiazoles often exert their effects by interacting with their targets and modulating their activity .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways “this compound” might affect. Benzothiazoles are known to be involved in a variety of biochemical processes .

Pharmacokinetics

Benzothiazoles in general are known for their good bioavailability .

Result of Action

Benzothiazoles have been reported to have various biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can affect the activity and stability of benzothiazoles .

Future Directions

properties

IUPAC Name |

2-ethylsulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c1-3-24(21,22)16-7-5-4-6-13(16)17(20)19-12-8-9-15-14(10-12)18-11(2)23-15/h4-10H,3H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPMRTRGEJEFFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)SC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pentyl]but-2-ynamide](/img/structure/B2625301.png)

![3,4-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2625305.png)

![ethyl N-(1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,3-dihydro-1H-inden-2-yl)carbamate](/img/structure/B2625306.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2625309.png)

![N-(3-Hydroxypyridin-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2625310.png)

![N1-(4-methylbenzyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2625313.png)

![N-(1-cyanocycloheptyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2625316.png)

![5-Methyl-3-(propan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B2625317.png)